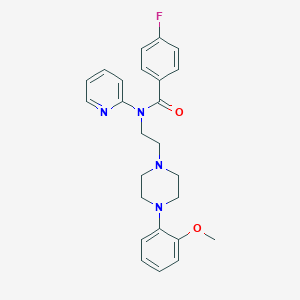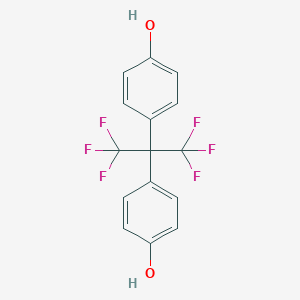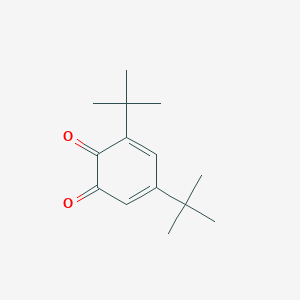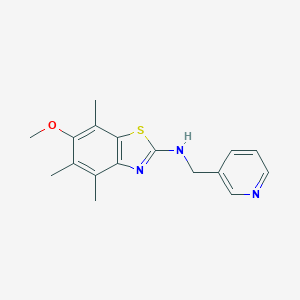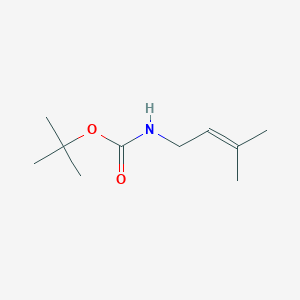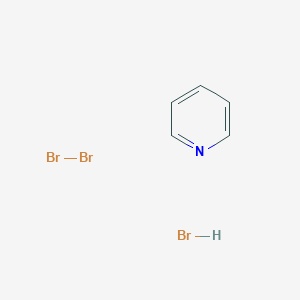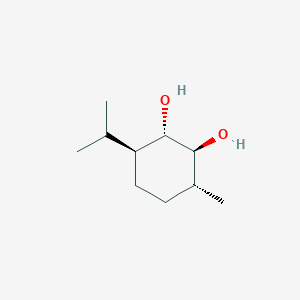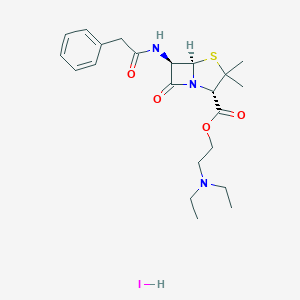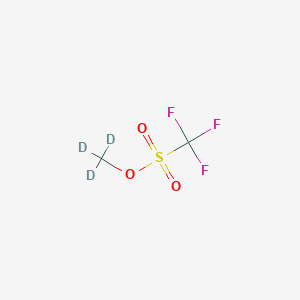![molecular formula C10H18O2 B121435 (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane CAS No. 151750-30-0](/img/structure/B121435.png)
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, also known as DEBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DEBH is a chiral compound that is synthesized through a specific method, which will be discussed in This paper will provide an overview of DEBH, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is not fully understood. However, it is believed that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane interacts with specific receptors or enzymes in the body, which leads to its biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can inhibit the growth of cancer cells and bacteria. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can improve cognitive function and reduce anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a stable compound that can be easily synthesized and purified. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a chiral compound, which allows for the study of chiral effects in various fields. However, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has some limitations for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has not been extensively studied in humans, which limits its potential applications in medicine.
Zukünftige Richtungen
There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. First, further studies are needed to understand the mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be further investigated for its potential applications in drug delivery and as a scaffold for the design of new drugs. Furthermore, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be studied for its potential use as a ligand in asymmetric catalysis. Finally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be investigated for its potential applications in material science for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a specific method, and its (1S,2R,4S,5R) stereoisomer is the most commonly used form in scientific research. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, including further studies on its mechanism of action and potential applications in drug delivery, asymmetric catalysis, and material science.
Synthesemethoden
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethoxyvinylketene acetal. The reaction produces a mixture of stereoisomers, which are then separated through column chromatography. The (1S,2R,4S,5R) stereoisomer is the most commonly used form of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane in scientific research.
Wissenschaftliche Forschungsanwendungen
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been used as a chiral auxiliary in organic synthesis, which allows for the efficient synthesis of chiral compounds. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been investigated for its potential use as a ligand in asymmetric catalysis. In medicinal chemistry, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential as a drug delivery system and as a scaffold for the design of new drugs. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has also been used in material science for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
151750-30-0 |
|---|---|
Produktname |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9+,10- |
InChI-Schlüssel |
NBXOWSNUZMERBJ-FIRGSJFUSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@H]([C@@H]2[C@H]1C2)OCC |
SMILES |
CCOC1CC(C2C1C2)OCC |
Kanonische SMILES |
CCOC1CC(C2C1C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



